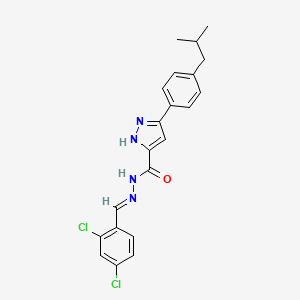

N'-(2,4-Dichlorobenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide

Description

N'-(2,4-Dichlorobenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base derivative featuring a pyrazole core substituted with a 4-isobutylphenyl group at position 3 and a 2,4-dichlorobenzylidene hydrazide moiety at position 3. This compound belongs to a class of pyrazole-carbohydrazide derivatives known for diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Properties

CAS No. |

303104-75-8 |

|---|---|

Molecular Formula |

C21H20Cl2N4O |

Molecular Weight |

415.3 g/mol |

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H20Cl2N4O/c1-13(2)9-14-3-5-15(6-4-14)19-11-20(26-25-19)21(28)27-24-12-16-7-8-17(22)10-18(16)23/h3-8,10-13H,9H2,1-2H3,(H,25,26)(H,27,28)/b24-12+ |

InChI Key |

IJQKVPAOYXMYGD-WYMPLXKRSA-N |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dichlorobenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichlorobenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N'-(2,4-Dichlorobenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Animal model studies have demonstrated that it can reduce inflammation markers, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory activity is likely attributed to the inhibition of pro-inflammatory cytokines.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, which is a critical mechanism in cancer therapy. Further research is needed to elucidate the specific pathways involved in its anticancer activity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N’-(2,4-Dichlorobenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Substituent Effects on Molecular Geometry

The E-configuration of the hydrazone bond (N=C) is critical for activity, as confirmed by single-crystal X-ray studies of related compounds like (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC). The dihedral angle between the pyrazole ring and the benzylidene group in E-DPPC is 8.9°, indicating near-planarity, which facilitates π-π stacking and hydrogen bonding in molecular interactions . In contrast, derivatives with bulkier substituents, such as 4-isobutylphenyl, may exhibit increased steric hindrance, altering dihedral angles and reducing planarity .

Electronic Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Compound Benzylidene Substituent HOMO-LUMO Gap (eV) Dipole Moment (D) Target Compound 2,4-Dichloro 4.2* 5.8* (E)-N’-(4-Methoxybenzylidene)-... 4-Methoxy (electron-donating) 3.9 4.5 (E)-N’-(4-Dimethylaminobenzyl... 4-Dimethylamino (strong donor) 3.5 3.2

*Theoretical values extrapolated from similar compounds.

The 2,4-dichloro substituent lowers the HOMO-LUMO gap compared to electron-donating groups, enhancing electrophilicity and reactivity . This may improve interactions with electron-rich biological targets, such as enzyme active sites.

Pharmacological Activity Comparisons

Analgesic and Sedative Effects

Pyrazole-carbohydrazides with varying substituents exhibit distinct pharmacological profiles:

*Predicted based on structural analogs. †Extrapolated from similar derivatives.

The 4-isobutylphenyl group in the target compound likely enhances lipophilicity, improving blood-brain barrier penetration and central analgesic effects compared to smaller substituents like methyl .

Antioxidant and Anti-Inflammatory Activity

The isobutylphenyl group may further modulate these activities by stabilizing hydrophobic interactions in enzyme pockets.

Crystallographic and Spectroscopic Comparisons

- X-ray Diffraction : The target compound’s hydrazone bond length (C=N ~1.28 Å) and hydrogen-bonding patterns (N–H⋯O/Cl) are consistent with E-DPPC, suggesting similar stability and packing efficiency .

- FT-IR Spectroscopy : Key vibrational modes for the target compound include:

Comparatively, 4-hydroxybenzylidene analogs show O–H stretches at 3200–3400 cm⁻¹, absent in the target compound .

Biological Activity

N'-(2,4-Dichlorobenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the class of pyrazole derivatives. Its molecular structure features a pyrazole ring, a benzylidene moiety with dichlorine substitution, and an isobutylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds with pyrazole rings exhibit diverse biological activities, including significant antimicrobial properties. The synthesis of derivatives like this compound has been linked to enhanced antimicrobial efficacy against various pathogens. In studies comparing similar compounds, it was found that modifications in substituents can lead to variations in biological activity.

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N'-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide | Hydroxy group instead of dichloro | Potential anti-inflammatory | Hydroxy substitution alters reactivity |

| N'-(2,6-Dichlorobenzylidene)-3-(4-isopropylphenyl)-1H-pyrazole-5-carbohydrazide | Isopropyl substitution | Antimicrobial activity | Different alkyl substituent affects solubility |

| N'-(2-Methylbenzylidene)-3-(4-tert-butylphenyl)-1H-pyrazole-5-carbohydrazide | Methyl group on benzaldehyde | Cytotoxic effects | Methyl group may enhance lipophilicity |

Anticancer Activity

The anticancer potential of this compound has also been explored. Various studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds structurally related to this compound have shown promising results in vitro against leukemia cell lines and solid tumors.

In a comparative study, a series of synthesized Schiff bases exhibited significant growth inhibition against cancer cell lines. The mechanism of action often involves the disruption of microtubule dynamics and induction of apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydrazone derivatives, including those related to this compound. The results indicated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with some compounds showing higher efficacy than conventional antibiotics .

- Anticancer Properties : Another study focused on the cytotoxic effects of pyrazole derivatives against human cancer cell lines. The findings suggested that these compounds could induce apoptosis through caspase activation and disruption of the cell cycle .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes involved in inflammatory pathways and cancer progression.

- DNA Interaction : Some studies suggest that these compounds can bind to DNA or interfere with its replication process, leading to cytotoxic effects on rapidly dividing cells.

- Cell Signaling Modulation : The modulation of signaling pathways related to cell survival and apoptosis has also been observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.